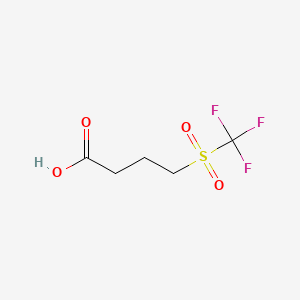
4-Trifluoromethanesulfonylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Trifluoromethanesulfonylbutanoic acid is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a butanoic acid backbone. This compound is notable for its strong electron-withdrawing properties, which make it a valuable reagent in various chemical reactions. Its unique structure imparts significant reactivity and stability, making it useful in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethanesulfonylbutanoic acid typically involves the introduction of the trifluoromethanesulfonyl group to a butanoic acid derivative. One common method includes the reaction of butanoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. This reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. Electrochemical fluorination of methanesulfonic acid followed by hydrolysis and reprotonation can be employed to produce trifluoromethanesulfonic acid, which can then be reacted with butanoic acid derivatives to yield the target compound .
化学反応の分析
Types of Reactions
4-Trifluoromethanesulfonylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or amines.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
4-Trifluoromethanesulfonylbutanoic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.
作用機序
The mechanism by which 4-Trifluoromethanesulfonylbutanoic acid exerts its effects is primarily through its strong electron-withdrawing trifluoromethanesulfonyl group. This group enhances the reactivity of the compound, making it a potent catalyst and reagent in various chemical reactions. The molecular targets and pathways involved include the activation of electrophilic centers and stabilization of reaction intermediates .
類似化合物との比較
Similar Compounds
Trifluoromethanesulfonic acid (Triflic acid): Known for its strong acidity and use as a catalyst in organic synthesis.
Trifluoromethanesulfonamide: Utilized in similar applications due to its strong electron-withdrawing properties.
Uniqueness
4-Trifluoromethanesulfonylbutanoic acid is unique due to its specific structural configuration, which combines the properties of a butanoic acid backbone with the reactivity of a trifluoromethanesulfonyl group. This combination allows for versatile applications in both research and industry, distinguishing it from other similar compounds.
特性
分子式 |
C5H7F3O4S |
|---|---|
分子量 |
220.17 g/mol |
IUPAC名 |
4-(trifluoromethylsulfonyl)butanoic acid |
InChI |
InChI=1S/C5H7F3O4S/c6-5(7,8)13(11,12)3-1-2-4(9)10/h1-3H2,(H,9,10) |
InChIキー |
MJJJDQNBWVLPKB-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)CS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


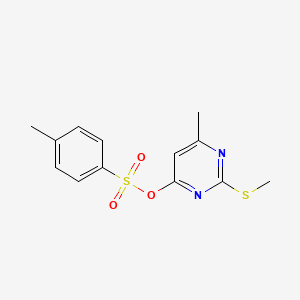
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
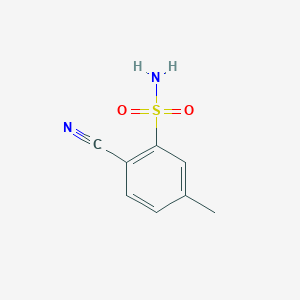
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
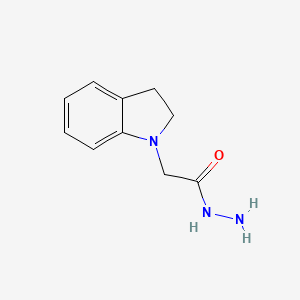
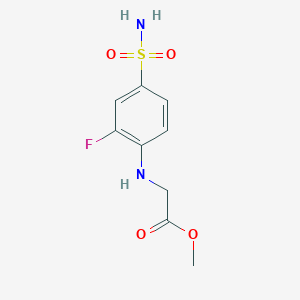
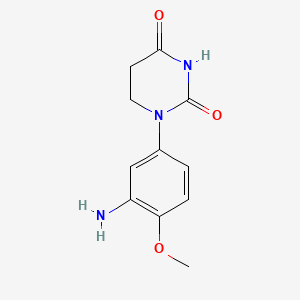
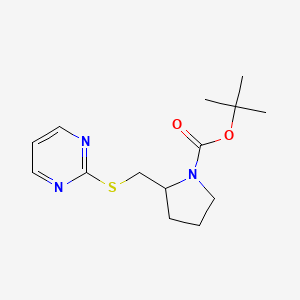
![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)
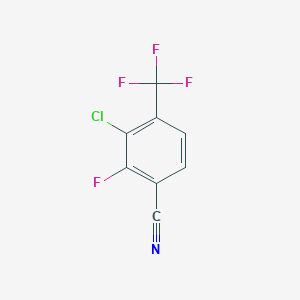

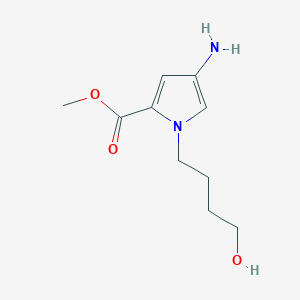
![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
![3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)
